molecular formula C10H12N2S B1297725 N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 3420-40-4

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1297725
CAS RN: 3420-40-4
M. Wt: 192.28 g/mol
InChI Key: ITMNZMYUHMBOMN-UHFFFAOYSA-N
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Description

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 g/mol . The compound is also known by several synonyms, including (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine and N-[(2E)-1,3-Thiazinan-2-ylidene]aniline .


Molecular Structure Analysis

The molecular structure of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine consists of a phenyl group (a benzene ring) attached to a 5,6-dihydro-4H-1,3-thiazin-2-amine group . The InChI (IUPAC International Chemical Identifier) for the compound is InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) .


Physical And Chemical Properties Analysis

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has a molecular weight of 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 192.07211956 g/mol . The topological polar surface area of the compound is 49.7 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Silverberg et al. (2021) describes the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, a chemical family closely related to N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. These compounds were synthesized using T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This method provided a simplified approach to accessing N-phenyl compounds, which are generally difficult to prepare. The study also included the first crystal structure of neutral thionicotinic acid (Silverberg et al., 2021).

Biological Activity

Kulakov et al. (2015) synthesized new 5,6-dihydro-1,3-thiazin-4-one derivatives, including 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one. These compounds displayed high antiradical and anti-inflammatory activity, demonstrating potential therapeutic applications in reducing inflammation and oxidative stress (Kulakov et al., 2015).

Antimicrobial Applications

Janardhana Nayak et al. (2019) synthesized novel thiazin-2-amines with antimicrobial properties. The compounds exhibited significant antibacterial and antifungal activities, comparable to standard treatments. This suggests their potential as novel antimicrobial agents, particularly in the field of infectious diseases (Janardhana Nayak et al., 2019).

properties

IUPAC Name

N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMNZMYUHMBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345597
Record name N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

3420-40-4
Record name N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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